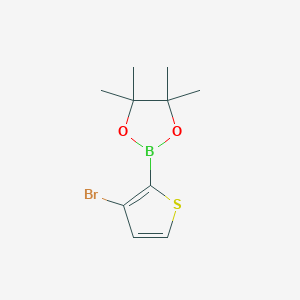![molecular formula C5H10ClF2NO2S B13453201 (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluoromethylthio group, and a butanoic acid backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride typically involves the introduction of the difluoromethylthio group into the butanoic acid backbone. One common method is the nucleophilic transfer of a difluoromethyl group to a suitable precursor. This can be achieved through metal-free approaches or metal-catalyzed reactions, depending on the desired reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the (2S) configuration is preserved .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields of research .
Scientific Research Applications
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-[(methylthio)butanoic acid hydrochloride: Similar structure but with a methylthio group instead of a difluoromethylthio group.
(2S)-2-amino-4-[(ethylthio)butanoic acid hydrochloride: Contains an ethylthio group.
(2S)-2-amino-4-[(trifluoromethylthio)butanoic acid hydrochloride: Features a trifluoromethylthio group .
Uniqueness
The presence of the difluoromethylthio group in (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride imparts unique properties, such as enhanced lipophilicity and hydrogen bond donor ability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogues .
Properties
Molecular Formula |
C5H10ClF2NO2S |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
(2S)-2-amino-4-(difluoromethylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11-2-1-3(8)4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H/t3-;/m0./s1 |
InChI Key |
LDXZEEIGUNWVOB-DFWYDOINSA-N |
Isomeric SMILES |
C(CSC(F)F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CSC(F)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)

![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)



![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)

